molecular formula C16H21N3O5 B2621360 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide CAS No. 900000-95-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2621360
CAS No.: 900000-95-5
M. Wt: 335.36
InChI Key: GPGVUGRZHZAWFS-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dihydrobenzo[b][1,4]dioxin moiety and a morpholinoethyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxin core This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties could be leveraged in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents, leading to different chemical and biological properties.

    Phenanthroimidazole derivatives: These compounds also feature a fused ring system and have been studied for their optoelectronic properties.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(17-3-4-19-5-7-22-8-6-19)16(21)18-12-1-2-13-14(11-12)24-10-9-23-13/h1-2,11H,3-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGVUGRZHZAWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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